![molecular formula C8H7BrFNO B15237360 (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a dihydrobenzo[b]furan ring system. The presence of these halogens imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydrobenzo[b]furan core, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The final step involves the introduction of the amine group at the 3-position of the furan ring. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique chemical structure allows for the design of derivatives with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers. Researchers continue to explore its potential in various industrial processes to improve performance and sustainability.
Wirkmechanismus
The mechanism of action of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s halogen atoms play a crucial role in its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. Detailed studies on its mechanism of action help in understanding its therapeutic potential and guiding the design of more potent derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-7-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- (3S)-7-Bromo-6-chloro-2,3-dihydrobenzo[B]furan-3-ylamine
- (3S)-7-Iodo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Uniqueness
Compared to similar compounds, (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine stands out due to the specific combination of bromine and fluorine atoms This unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
(3S)-7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1 |
InChI-Schlüssel |
LNFQYVYEPIYWMW-ZCFIWIBFSA-N |
Isomerische SMILES |
C1[C@H](C2=C(O1)C(=C(C=C2)F)Br)N |
Kanonische SMILES |
C1C(C2=C(O1)C(=C(C=C2)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
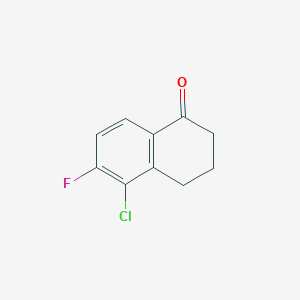
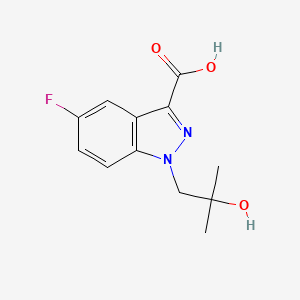
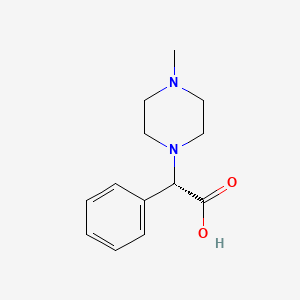
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
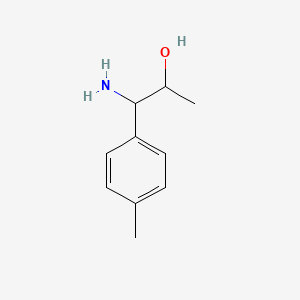
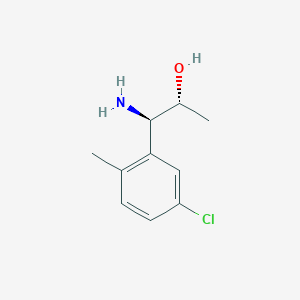
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
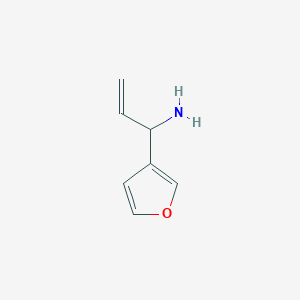
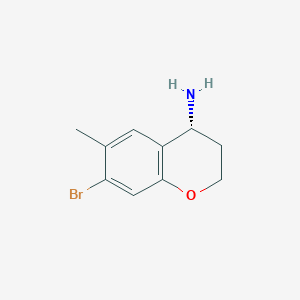

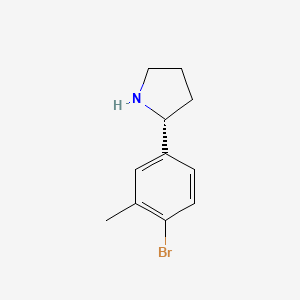
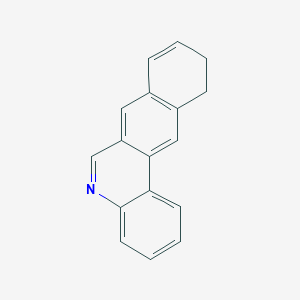
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
